sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
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Overview
Description
The compound with the identifier “sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32Quercetin . Quercetin is a flavonoid, a type of polyphenolic compound, found in many fruits, vegetables, leaves, and grains. It is known for its antioxidant properties and is commonly used in dietary supplements and herbal medicines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate quercetin from plant materials. Chemical synthesis of quercetin involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of quercetin often involves the extraction from plant sources such as onions, apples, and berries. The plant material is processed to isolate quercetin using solvents and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Quercetin undergoes various chemical reactions, including:
Oxidation: Quercetin can be oxidized to form quercetin quinone.
Reduction: Reduction of quercetin can yield dihydroquercetin.
Substitution: Quercetin can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products Formed
Oxidation: Quercetin quinone
Reduction: Dihydroquercetin
Substitution: Acetylated quercetin derivatives
Scientific Research Applications
Quercetin has a wide range of applications in scientific research:
Chemistry: Used as a standard for antioxidant assays and in the study of polyphenolic compounds.
Biology: Investigated for its role in cellular processes such as apoptosis and cell signaling.
Medicine: Studied for its potential therapeutic effects in conditions like cardiovascular diseases, cancer, and inflammation.
Industry: Used in the formulation of dietary supplements, cosmetics, and functional foods.
Mechanism of Action
Quercetin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Quercetin also modulates various molecular targets and pathways, including:
Enzymes: Inhibits enzymes like cyclooxygenase and lipoxygenase.
Signaling Pathways: Affects pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Comparison with Similar Compounds
Quercetin is compared with other flavonoids such as kaempferol, myricetin, and rutin. While all these compounds share similar antioxidant properties, quercetin is unique due to its higher bioavailability and potency in scavenging free radicals.
List of Similar Compounds
- Kaempferol
- Myricetin
- Rutin
Quercetin stands out for its extensive research and applications in various fields, making it a valuable compound in both scientific and industrial contexts.
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/q;+1;/p-1/t15-,16+,19-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXSDHJRMYFTMA-KMFBOIRUSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N2NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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